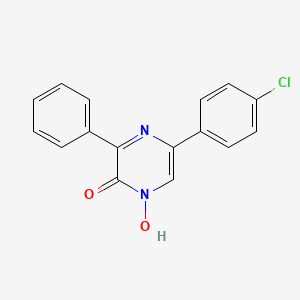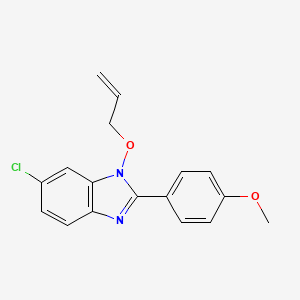![molecular formula C22H18ClF3N6O B3036995 1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine CAS No. 400089-11-4](/img/structure/B3036995.png)
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine
Overview
Description
The compound “1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives that were synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is a nitrogen-containing heterocyclic compound that is widely found in natural products and many pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and reactions with amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine .Scientific Research Applications
Antimicrobial and Antifungal Activities
A key application of triazoloquinoxaline derivatives, which are structurally related to the queried compound, is in the realm of antimicrobial and antifungal activities. Studies have shown that certain derivatives exhibit potent antibacterial activity, surpassing even standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).
Adenosine Receptor Antagonists
Triazoloquinoxaline derivatives have been synthesized and tested as adenosine receptor antagonists. This includes high potency and selectivity for human A3 adenosine receptors, which are significant in the development of therapeutics for various diseases (Catarzi et al., 2005).
Anticancer Activity
Several triazoloquinoxaline derivatives have been designed and synthesized to meet structural requirements for anticancer activity. Some derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in cancer treatment (Reddy et al., 2015).
Synthesis and Characterization
The synthesis and characterization of triazoloquinoxaline derivatives have been explored extensively. This includes studies on their crystal structures, molecular docking, and vibrational spectroscopic analyses, contributing to a deeper understanding of their chemical properties and potential interactions with biological targets (Wu et al., 2022).
Anti-inflammatory Activity
Triazoloquinoxaline derivatives have also been evaluated for their potential anti-inflammatory activity. Some compounds in this class have shown significant inhibition of pro-inflammatory cytokines, suggesting their use in inflammatory diseases (Guirado et al., 2012).
Anticonvulsant Properties
Research into the anticonvulsant properties of triazoloquinoxaline derivatives has yielded promising results. Some synthesized compounds have exhibited in vivo anticonvulsant activity, indicating their potential use in treating seizure disorders (Wagle, Adhikari, & Kumari, 2009).
Antitumor Activity
The antitumor activities of certain triazoloquinoxaline derivatives have been explored, with studies showing effectiveness against various cancer cell lines. This underscores the potential of these compounds in the development of new cancer therapies (Zhou et al., 2021).
Future Directions
properties
IUPAC Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N6O/c23-15-6-7-17-18(12-15)32-20(28-29-21(32)22(24,25)26)19(27-17)31-10-8-16(9-11-31)30-33-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINYJNJHHFRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOCC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-amino-4-pyrimidinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036913.png)
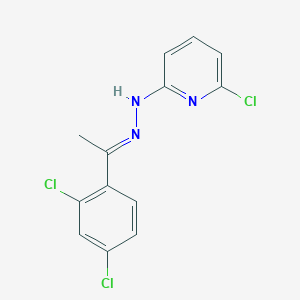
![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)
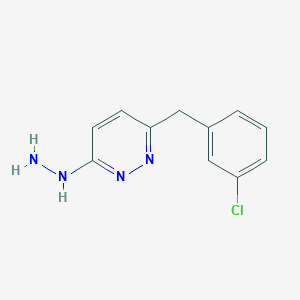
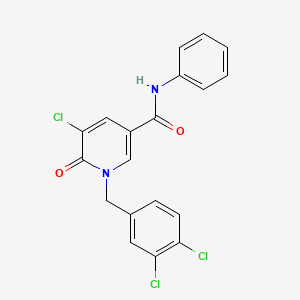
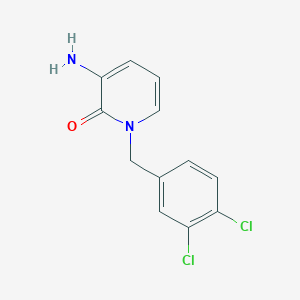
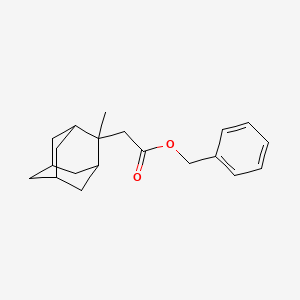
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3036927.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dimorpholino-1,3-propanedione](/img/structure/B3036928.png)
![4-[(4-chlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036930.png)
![4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036931.png)
